N-丙酰-D-葡萄糖胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

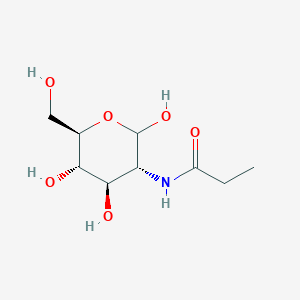

N-Propionyl-D-glucosamine: is a derivative of glucosamine, a naturally occurring amino sugar It is characterized by the presence of a propionyl group attached to the nitrogen atom of the glucosamine molecule

科学研究应用

Chemistry: N-Propionyl-D-glucosamine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the formation of glycopeptides and other glycoconjugates.

Biology: In biological research, N-Propionyl-D-glucosamine is studied for its role in glycosylation processes. It is used to investigate the structural dynamics of sugar residues in glycopeptides .

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting glycosylation pathways. It is also explored for its anti-inflammatory properties and potential use in treating joint disorders.

Industry: N-Propionyl-D-glucosamine is used in the production of biodegradable polymers and as a precursor in the synthesis of various bioactive compounds.

作用机制

Target of Action

N-Propionyl-D-glucosamine is a derivative of glucosamine, which is a common ingredient in nutritional supplements used for the relief of joint pain Glucosamine is known to be a precursor for glycosaminoglycans, a major component of joint cartilage .

Mode of Action

It is known that glucosamine supplements may help to rebuild cartilage . The amide-I mode in glucosamine, which could be present in N-Propionyl-D-glucosamine, exhibits both structural and solvent sensitivities that can be used to characterize the three-dimensional arrangement of sugar residues and their structural dynamics in glycopeptides .

Biochemical Pathways

N-Propionyl-D-glucosamine likely participates in the hexosamine biosynthesis pathway (HBP), which produces uridine diphosphate-N-acetyl glucosamine (UDP-GlcNAc), a key metabolite used for N- or O-linked glycosylation . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP .

Pharmacokinetics

The solute-solvent interactions of n-propionyl-d-glucosamine have been examined in water, methanol, and dimethylsulfoxide .

Result of Action

Glucosamine is commonly used over the counter as a treatment for arthritic joint pain .

Action Environment

The action of N-Propionyl-D-glucosamine is influenced by the solvent environment. Multiple structured N-Propionyl-D-glucosamine-solvent clusters are formed in water and methanol but are unlikely in dimethylsulfoxide .

准备方法

Synthetic Routes and Reaction Conditions: N-Propionyl-D-glucosamine can be synthesized through the reaction of D-glucosamine with propionic anhydride or propionyl chloride. The reaction typically involves the use of a base, such as pyridine, to facilitate the acylation process. The reaction is carried out under controlled conditions to ensure the selective formation of the N-propionyl derivative.

Industrial Production Methods: In an industrial setting, the production of N-Propionyl-D-glucosamine may involve the use of biocatalysts or enzymatic processes to achieve higher yields and purity. The use of microbial fermentation and enzymatic catalysis with chitinolytic enzymes is also explored for the production of glucosamine derivatives .

化学反应分析

Types of Reactions: N-Propionyl-D-glucosamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: N-Propionyl-D-glucosamine can participate in nucleophilic substitution reactions, where the propionyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

相似化合物的比较

N-Acetyl-D-glucosamine: A derivative with an acetyl group instead of a propionyl group.

N-Butyryl-D-glucosamine: A derivative with a butyryl group.

N-Formyl-D-glucosamine: A derivative with a formyl group.

Uniqueness: N-Propionyl-D-glucosamine is unique due to the presence of the propionyl group, which imparts distinct chemical and biological properties. This group influences the compound’s reactivity and its interactions with enzymes and other biomolecules, making it a valuable tool in various research and industrial applications .

生物活性

N-Propionyl-D-glucosamine (GlcNPr) is a derivative of D-glucosamine that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antitumor effects. This article explores the biological activity of GlcNPr, summarizing research findings, case studies, and relevant data.

N-Propionyl-D-glucosamine is characterized by the addition of a propionyl group to the amino sugar D-glucosamine. This modification can influence its solubility and reactivity in biological systems. Studies utilizing spectroscopic methods have shown that GlcNPr exhibits unique structural dynamics in various solvents, which may affect its interactions with biological targets .

Table 1: Comparison of Solvent Interactions

| Solvent | Interaction Type | Observations |

|---|---|---|

| Water | Structured clusters | Multiple solvated structures formed |

| Methanol | Structured clusters | Similar to water; strong solute-solvent interactions |

| Dimethylsulfoxide | Unlikely clusters | Minimal interaction observed |

Antitumor Effects

Research has indicated that glucosamine derivatives, including GlcNPr, may exhibit antitumor properties. A study focusing on D-glucosamine and its derivatives found that they could inhibit the proliferation of human hepatoma cells. The underlying mechanism suggested that glucosamine could alter protein glycosylation patterns, impacting cellular signaling pathways involved in tumor growth .

Anti-inflammatory Properties

GlcNPr's potential anti-inflammatory effects have been highlighted in several studies. For instance, glucosamine has been shown to inhibit the NLRP3 inflammasome, a key player in inflammatory responses. This inhibition occurs through the reduction of reactive oxygen species and modulation of NF-κB activation, leading to decreased production of pro-inflammatory cytokines such as IL-1β and TNF-α .

Case Study: Inflammatory Response

In a mouse model of inflammation induced by lipopolysaccharide (LPS), glucosamine administration significantly reduced serum levels of inflammatory markers. The results indicated that GlcNPr could be beneficial in managing conditions characterized by excessive inflammation .

Metabolic Effects

GlcNPr also influences metabolic pathways. Studies have shown that glucosamine can alter glucose metabolism, potentially leading to insulin resistance. However, it has been associated with a lower risk of developing type 2 diabetes mellitus (T2DM) in long-term observational studies . The compound's ability to deplete ATP levels in certain cell types suggests a complex interaction with cellular energy homeostasis, which may contribute to its biological effects .

Summary of Research Findings

- Antitumor Activity : GlcNPr may inhibit tumor cell proliferation through altered glycosylation.

- Anti-inflammatory Effects : It shows promise in reducing inflammation via NLRP3 inflammasome inhibition.

- Metabolic Modulation : GlcNPr affects glucose metabolism and may influence diabetes risk.

属性

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-2-5(12)10-6-8(14)7(13)4(3-11)16-9(6)15/h4,6-9,11,13-15H,2-3H2,1H3,(H,10,12)/t4-,6-,7-,8-,9?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEOJYOKWPEKKN-JOHDSVJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does N-Propionyl-D-glucosamine impact bacterial growth and enzyme regulation?

A: Research indicates that N-Propionyl-D-glucosamine significantly affects the growth and enzyme regulation of bacteria like Bacillus subtilis. [] It acts as a repressor for the enzyme L-glutamine-D-fructose-6-phosphate aminotransferase (Gm-6-P synthetase), a key enzyme in the synthesis of glucosamine-6-phosphate. [] This repression suggests a potential role of N-Propionyl-D-glucosamine in regulating bacterial cell wall synthesis, as glucosamine-6-phosphate is a precursor for cell wall components. Further investigation is needed to understand the full extent of its impact on bacterial growth and the potential implications for developing new antibacterial agents.

Q2: What makes the vibrational properties of N-Propionyl-D-glucosamine interesting from a spectroscopic perspective?

A: The "amide-I mode," an infrared absorption band primarily associated with the C=O stretching vibration in the amide unit of N-Propionyl-D-glucosamine, exhibits interesting solvent-dependent behavior. [] Studies using infrared spectroscopies reveal that this mode is sensitive to the type of solvent, indicating the formation of distinct N-Propionyl-D-glucosamine-solvent clusters in water and methanol. [] This sensitivity allows researchers to probe the three-dimensional structure and dynamics of sugar residues in more complex molecules like glycopeptides. Additionally, the faster vibrational relaxation rate of the amide-I mode in N-Propionyl-D-glucosamine compared to simpler molecules like N-methylacetamide suggests a potential energy transfer pathway involving the sugar unit, which warrants further exploration. []

Q3: Does Aeromonas hydrophila produce N-Propionyl-D-glucosamine, and if so, what is its potential significance?

A: Yes, analysis of the methanolic extract of Aeromonas hydrophila using gas chromatography-mass spectrometry (GC-MS) revealed the presence of N-Propionyl-D-glucosamine among other bioactive compounds. [] This finding is particularly interesting as Aeromonas hydrophila is known to produce various secondary metabolites with potential applications in medicine and agriculture. While the specific role and importance of N-Propionyl-D-glucosamine production by this bacterium remain to be fully elucidated, this finding opens avenues for exploring its potential antifungal properties and applications in various fields. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。